molecular formula C16H7BrO3 B12522038 7-Bromodibenzo[de,h]isochromene-1,3-dione

7-Bromodibenzo[de,h]isochromene-1,3-dione

Cat. No.: B12522038
M. Wt: 327.13 g/mol
InChI Key: LWMIOAWWBMNDHB-UHFFFAOYSA-N
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Description

7-Bromodibenzo[de,h]isochromene-1,3-dione is a chemical compound with the molecular formula C16H7BrO3 and a molecular weight of 327.13 g/mol . It is a brominated derivative of dibenzoisochromene, characterized by its unique structure that includes a bromine atom attached to the dibenzoisochromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromodibenzo[de,h]isochromene-1,3-dione typically involves the bromination of dibenzo[de,h]isochromene-1,3-dione. This can be achieved through the reaction of dibenzo[de,h]isochromene-1,3-dione with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory synthesis are scaled up for industrial production, with considerations for safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Bromodibenzo[de,h]isochromene-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted dibenzoisochromenes with various functional groups.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include hydroxy derivatives and other reduced forms.

Mechanism of Action

The mechanism of action of 7-Bromodibenzo[de,h]isochromene-1,3-dione involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which can influence its binding to biological targets. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to interact with redox-sensitive pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromodibenzo[de,h]isochromene-1,3-dione is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to other brominated derivatives. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H7BrO3

Molecular Weight

327.13 g/mol

IUPAC Name

8-bromo-15-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione

InChI

InChI=1S/C16H7BrO3/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15(18)20-16(13)19/h1-7H

InChI Key

LWMIOAWWBMNDHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2Br)C=CC=C4C(=O)OC3=O

Origin of Product

United States

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